(5Z)-1-acetyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-1-ACETYL-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline ring, a piperidine moiety, and an imidazolidinone core, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ACETYL-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperidine group. The final steps involve the formation of the imidazolidinone ring and the acetylation of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-ACETYL-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-1-ACETYL-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-1-ACETYL-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Heparinoids: Structurally similar to heparin, these compounds are derived from marine organisms and have anticoagulant properties.
Uniqueness
(5Z)-1-ACETYL-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C21H22N4O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5Z)-1-acetyl-5-[(6-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H22N4O2S/c1-13-6-7-17-15(10-13)11-16(19(22-17)24-8-4-3-5-9-24)12-18-20(27)23-21(28)25(18)14(2)26/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,23,27,28)/b18-12- |
InChI Key |
IVIMMEWWTLDJHC-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C\4/C(=O)NC(=S)N4C(=O)C |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C4C(=O)NC(=S)N4C(=O)C |
Origin of Product |
United States |
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